1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a chlorophenyl group and a methylphenylamino group attached to the pyrrolidine ring
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 4-methylaniline.
Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and 4-methylaniline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidine-2,5-dione ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or the amino group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione has found applications in various fields of scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,4-dione: This compound differs in the position of the carbonyl group on the pyrrolidine ring, which may affect its chemical reactivity and biological activity.
1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,3-dione: Another similar compound with a different carbonyl group position, leading to variations in its properties.
This compound derivatives: Various derivatives with different substituents on the phenyl rings or the pyrrolidine ring, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-6-8-12(9-7-11)19-14-10-16(21)20(17(14)22)15-5-3-2-4-13(15)18/h2-9,14,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNGNPMAIXFJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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